2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(20-12-15(13-20)23-17-19-8-11-24-17)18(6-9-22-10-7-18)14-4-2-1-3-5-14/h1-5,8,11,15H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUKFKDXPPIBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thiazole derivatives demonstrate effectiveness against various strains of bacteria and fungi, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida species
In vitro assays have revealed that modifications in the thiazole structure can lead to enhanced antimicrobial potency.
Anticancer Potential
Emerging studies suggest that thiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, certain thiazole compounds have been documented to inhibit specific pathways involved in tumor growth.
Case Study: Antimicrobial Evaluation
A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated various thiazole derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that several derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria (Table 1).
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| A1 | Significant | Moderate |
| A2 | High | Significant |
| B1 | Moderate | Weak |
Case Study: Anticancer Activity
In another study focused on anticancer activity, derivatives of thiazole were tested against human cancer cell lines. The findings suggested that specific modifications to the thiazole structure could enhance cytotoxic effects on cancer cells while maintaining low toxicity to normal cells (Table 2).
| Compound | IC50 (µM) against Cancer Cell Line A | IC50 (µM) against Normal Cell Line B |
|---|---|---|
| C1 | 15 | >100 |
| C2 | 10 | >100 |
| D1 | 8 | >100 |
Mechanism of Action
The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Linked Thiazole Derivatives
Compounds with azetidinyl-thiazole scaffolds, such as those in (e.g., 12f–12j ), share structural similarities with the target compound. These derivatives feature a thiazoline ring connected to substituted benzoyl groups via a thio-azetidine linker. Key differences include:
- Linking Atom : The target compound uses an oxy-azetidine group (C–O–C), whereas 12f–12j employ a thio-azetidine (C–S–C) bridge. The oxygen linker may enhance polarity and hydrogen-bonding capacity compared to sulfur .
- Substituent Effects : In 12f–12j , the benzoyl group is substituted with electron-donating (e.g., methoxy in 12f ) or electron-withdrawing groups (e.g., nitro in 12h ). The target’s 4-phenyloxane moiety introduces a bicyclic system, likely improving lipophilicity and steric hindrance compared to simple aryl substituents .
Table 1: Comparison of Azetidine-Linked Thiazole Derivatives
Thiazole Hybrids with Triazole or Oxadiazole Moieties
and describe thiazole derivatives fused with triazole (9a–9e ) or oxadiazole rings. These hybrids highlight the impact of heterocyclic appendages on bioactivity:
Table 2: Bioactive Thiazole Hybrids
Substituent Effects on Thiazole Pharmacology
- Bicyclic Systems : The target’s 4-phenyloxane moiety contrasts with simpler aryl groups in 12f–12j , possibly offering enhanced metabolic stability due to reduced oxidative susceptibility .
Biological Activity
The compound 2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole exhibits a range of biological activities that have been the subject of research in medicinal chemistry. This article compiles findings from various studies, detailing its potential therapeutic applications, mechanisms of action, and biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.40 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring which is known for its biological activity, often serving as a scaffold in drug design.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of various thiazole derivatives, it was found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Studies indicated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound has been shown to influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Oxidative Stress : In certain studies, it was noted that the compound induces oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited an MIC value of 8 µg/mL against Staphylococcus aureus, significantly lower than standard treatments .
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
